molecular formula C17H16ClN5O2 B2638192 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 2320956-62-3

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Katalognummer: B2638192
CAS-Nummer: 2320956-62-3
Molekulargewicht: 357.8
InChI-Schlüssel: UXAFYVHHFCPNLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a hybrid heterocyclic molecule featuring a unique structural framework. It combines an azetidine ring substituted with a 1,2,4-triazole moiety and a 3-(2-chlorophenyl)-5-methylisoxazole group linked via a methanone bridge. The azetidine ring (a four-membered nitrogen heterocycle) and the isoxazole-triazole pharmacophores are known to enhance bioavailability and target binding affinity in drug design .

Eigenschaften

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-11-15(16(21-25-11)13-4-2-3-5-14(13)18)17(24)22-6-12(7-22)8-23-10-19-9-20-23/h2-5,9-10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAFYVHHFCPNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Isoxazole Synthesis: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the triazole, azetidine, and isoxazole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or isoxazole rings, potentially leading to ring-opened products or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced heterocycles or ring-opened products.

    Substitution: Introduction of various functional groups at the chlorophenyl position.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

Medically, the compound is investigated for its therapeutic potential. It may exhibit activities such as antimicrobial, antifungal, or anticancer properties, making it a valuable lead compound in pharmaceutical research.

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its diverse reactivity profile allows for its incorporation into various industrial applications.

Wirkmechanismus

The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Antitumor Agents

Evidence from Molecules (2015) highlights structurally related 1,2,3-triazole and 1,2,4-triazole derivatives (e.g., compounds 9b and 12a ) with potent antitumor activity against MCF-7 and HepG2 cell lines (IC₅₀ values: 1.19–3.4 µM) . Key comparisons include:

Feature Target Compound 1,3,4-Thiadiazole Derivative (9b) Thiazole Derivative (12a)
Core Heterocycle Isoxazole + 1,2,4-triazole 1,3,4-Thiadiazole + 1,2,3-triazole Thiazole + 1,2,3-triazole
Chlorophenyl Substitution 2-Chlorophenyl on isoxazole Absent Absent
Antitumor Activity (HepG2) Not reported IC₅₀ = 2.94 µM IC₅₀ = 1.19 µM

The target compound’s 2-chlorophenyl group may enhance lipophilicity and membrane penetration compared to non-halogenated analogs, though its specific antitumor efficacy remains uncharacterized .

Azetidine vs. Pyrrolidine-Based Analogues

A structurally related pyrrolidine-containing compound, (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone (), shares a chlorophenyl group and triazole-oxadiazole pharmacophore but differs in ring size (pyrrolidine vs. azetidine).

Isoxazole vs. Oxadiazole Derivatives

The isoxazole moiety in the target compound contrasts with oxadiazole derivatives (e.g., ’s 3’-substituted 2-aryl-5-methyl-5'-thioxo-4,4’-bi-4H-1,2,4-triazoles ). Isoxazoles are less electron-deficient than oxadiazoles, which may reduce metabolic instability but also alter hydrogen-bonding interactions with biological targets .

Biologische Aktivität

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule that combines multiple heterocyclic components, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Features

The compound consists of:

  • An azetidine ring , which is known for its role as a scaffold in drug design.
  • A triazole moiety , recognized for its diverse pharmacological activities, particularly in antifungal and antimicrobial applications.
  • An isoxazole group , which has been linked to various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

The triazole moiety is particularly notable for its ability to inhibit fungal cytochrome P450 enzymes, making it effective against fungal infections. Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.

CompoundActivityMechanism
Triazole derivativesAntifungalInhibition of cytochrome P450
Azetidine-based compoundsAntibacterialDisruption of bacterial cell wall synthesis
Isoxazole derivativesAnti-inflammatoryModulation of inflammatory pathways

Anticancer Activity

Research indicates that compounds containing azetidine and isoxazole rings show promise in anticancer applications. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:
A study evaluated the cytotoxic effects of similar azetidine derivatives on various cancer cell lines. Results demonstrated IC50 values ranging from 0.24 µM to 5.59 µM, indicating potent anticancer activity against cervical and bladder cancer cell lines .

Understanding the mechanisms by which this compound exerts its biological effects is critical for its development as a therapeutic agent. Key mechanisms include:

  • Inhibition of Enzymatic Activity: The triazole component inhibits enzymes critical for fungal growth.
  • Induction of Apoptosis: The azetidine and isoxazole components may trigger apoptotic pathways in cancer cells.

Synthesis and Optimization

The synthesis of this compound can be achieved through various methodologies, which may include:

  • Condensation Reactions: Combining precursors containing azetidine and triazole functionalities.
  • Functional Group Modifications: Tailoring the isoxazole group to enhance bioactivity.

Optimizing these synthetic routes can improve yield and purity while minimizing environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.